molecular formula C13H15N3O3 B2627931 N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185430-19-6

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No.: B2627931
CAS No.: 1185430-19-6
M. Wt: 261.281
InChI Key: SXIAHFBCFIJLRB-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide (CAS 1185430-19-6) is a synthetic organic compound with a molecular formula of C13H15N3O3 and a molecular weight of 261.28 g/mol . It features a substituted phenyl ring linked to a 4,5-dihydro-1H-imidazole-2-carboxamide moiety, incorporating both acetyl and methoxy functional groups that influence its reactivity and binding properties . This compound is of significant interest in medicinal chemistry as a potential intermediate for synthesizing bioactive molecules. Its well-defined molecular architecture, particularly the versatile imidazoline core, makes it suitable for extensive structure-activity relationship (SAR) studies in pharmaceutical research . The compound's structure offers multiple handles for chemical modification; the acetyl group provides a site for further derivatization, while the imidazoline ring can interact with various biological targets . Compounds based on the imidazole and 4,5-dihydro-1H-imidazole (imidazoline) scaffolds are recognized for a wide spectrum of important biological and pharmacological activities. Research into similar structures has shown potential for enzyme inhibition and receptor modulation . Imidazole derivatives have been extensively reported to exhibit activities such as antifungal, antibacterial, anticancer, anti-inflammatory, and analgesic properties, and are used as potent angiotensin II receptor antagonists and glucagon receptor antagonists . Furthermore, specific imidazole carboxamides have been identified as novel, potent, and selective inhibitors of key kinases, such as transforming growth factor β-activated kinase 1 (TAK1), highlighting the potential of this chemical class in targeted therapeutic development . This product is supplied with a minimum purity of 90% and is available for immediate shipping. It is intended for research applications as a chemical reference standard or as a building block in the synthesis of more complex molecules. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(17)9-3-4-11(19-2)10(7-9)16-13(18)12-14-5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIAHFBCFIJLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-2-methoxyaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction could produce imidazole-2-carbinols.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, pharmacological activities, and synthesis methodologies.

Structural Analogues and Substituent Effects
Compound Name Substituents (R-groups) Key Structural Features Pharmacological Activity
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide 5-acetyl, 2-methoxy (phenyl) Electron-donating (methoxy) and -withdrawing (acetyl) groups Inferred: Potential antitumor/antimicrobial activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (3c) 2-chlorobenzyl (thiazole) Thiazole ring with chlorobenzyl substituent Antitumor (MG-MID = 9.01)
N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide 5-chloro, 2-methyl (phenyl) Chloro (electron-withdrawing) and methyl (electron-donating) groups Inferred: Similar antitumor potential
Xylariain D Dibenzyl, N-hydroxy, 5-oxo-imidazole Oxo group at C5, hydroxy substituent Not reported; configurational analysis via ECD spectra

Key Observations :

  • Electron Effects : The acetyl group in the target compound may enhance metabolic stability compared to the chloro substituent in compound 3c, which could increase reactivity and toxicity .
  • Solubility : The methoxy group in the target compound likely improves aqueous solubility relative to the lipophilic benzyl groups in xylariain D .
Pharmacological Activity
  • Antitumor Activity : Compound 3c (thiazole derivative) exhibits potent activity (MG-MID = 9.01), outperforming 5-fluorouracil (MG-MID = 22.60) and cisplatin . The target compound’s acetyl and methoxy groups may modulate its mechanism of action, possibly affecting DNA intercalation or kinase inhibition pathways.
  • Antimicrobial Activity : 5-Oxo-imidazole derivatives from show growth inhibition against microbes, suggesting that the target compound’s dihydroimidazole core could share similar interactions with microbial enzymes .

Biological Activity

N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its pharmacological properties. The synthesis of this compound typically involves the reaction of 5-acetyl-2-methoxyphenol with appropriate imidazole derivatives under controlled conditions. The resulting product is characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against cancer cell lines such as MDA-MB-436 (breast cancer) and others. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-4362.57Induces apoptosis and cell cycle arrest
Compound BHepG210.70Inhibits proliferation
This compoundMDA-MB-231TBDTBD

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. Preliminary studies indicate that this compound may exhibit similar effects by modulating inflammatory pathways, although specific data on this compound is still emerging.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Molecular docking studies suggest that this compound may bind effectively to proteins involved in tumor growth and inflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the effects of several imidazole derivatives on MDA-MB-436 cells, demonstrating that compounds structurally related to this compound significantly inhibited cell growth and induced apoptosis through caspase activation.
  • Inflammation Models : In animal models of inflammation, similar imidazole derivatives showed a reduction in edema and inflammatory markers when administered at specified doses, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., C-3′ configuration in xylariain derivatives) .
  • ECD and VCD : Match experimental spectra with density functional theory (DFT)-calculated models for chiral centers .
  • NOE experiments : Detect spatial proximity of protons to confirm cis/trans isomerism in the imidazole ring .

What are the challenges in crystallizing this compound, and how do hydrogen bonding patterns inform crystal engineering?

Advanced Research Question
Crystallization challenges include polymorphism and solvent-dependent packing. Hydrogen bonding networks (e.g., N–H···O, C=O···H–N) dominate lattice stabilization:

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) promote single-crystal growth by stabilizing intermolecular interactions .
    Case Study : In N-hydroxyimidazole derivatives, π-π stacking between aromatic rings and hydrogen bonds drive anisotropic crystal growth .

How do reaction conditions impact the regioselectivity of functional group installation (e.g., acetylation vs. methoxylation)?

Basic Research Question
Regioselectivity is controlled by:

  • Electrophilic directing groups : Acetyl groups meta-direct electrophiles, while methoxy groups para-direct .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance acetylation at the 5-position .
    Experimental Optimization :
  • Use low-temperature conditions (–10°C) to minimize side reactions.
  • Monitor regioselectivity via ¹H NMR (e.g., acetyl proton singlet at δ 2.5–2.7 ppm) .

What analytical techniques are critical for confirming the purity and identity of this compound?

Basic Research Question

  • Elemental analysis : Validate C/H/N ratios (deviation ≤0.4%) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287–321) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How can computational tools predict hydrogen bonding interactions in the solid state?

Advanced Research Question

  • Mercury CSD : Analyze Cambridge Structural Database (CSD) entries to identify common hydrogen-bonding motifs in imidazole derivatives .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) .
  • SHELXL refinement : Optimize hydrogen atom positions using riding models .

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